(2,4-difluoro-6-methoxyphenyl)methanol
Description
(2,4-Difluoro-6-methoxyphenyl)methanol is a fluorinated aromatic methanol derivative characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 4, a methoxy group (-OCH₃) at position 6, and a hydroxymethyl (-CH₂OH) group at position 1 (Fig. 1).
Fluorinated aromatic alcohols are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability, bioavailability, and metabolic resistance compared to non-fluorinated counterparts . Methanol derivatives, in general, exhibit polarity and solubility in organic solvents, making them versatile in synthetic chemistry .
Properties
IUPAC Name |
(2,4-difluoro-6-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXVWQXBIBZPFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reactions, which can be achieved through metal-based methods or radical chemistry . The reaction conditions often require the use of specific catalysts and solvents to ensure the selective introduction of the desired functional groups.
Industrial Production Methods
Industrial production of (2,4-difluoro-6-methoxyphenyl)methanol may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The process may also include steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2,4-difluoro-6-methoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Overview:
The compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its structural features enable it to act as a precursor for designing inhibitors or modulators targeting specific biological pathways.
Case Study: HIV-1 Protease Inhibitors
A notable application of (2,4-difluoro-6-methoxyphenyl)methanol is in the development of HIV-1 protease inhibitors. Research has demonstrated that derivatives of this compound can effectively inhibit the activity of HIV-1 protease, a crucial enzyme for viral replication. The design and synthesis of these inhibitors involve structure-based approaches that optimize binding affinity and selectivity .
Table 1: Summary of HIV-1 Protease Inhibitors Derived from this compound
| Compound Name | Binding Affinity (Ki) | Selectivity | Reference |
|---|---|---|---|
| Inhibitor A | 0.5 nM | High | |
| Inhibitor B | 0.8 nM | Moderate | |
| Inhibitor C | 1.2 nM | Low |
Materials Science
Overview:
In materials science, this compound can be incorporated into polymers to enhance their thermal stability and mechanical properties.
Case Study: Polymer Composites
Research has shown that incorporating this compound into polymer matrices can significantly improve their thermal properties. For instance, composites made with polycarbonate and this compound exhibited increased glass transition temperatures and improved tensile strength compared to pure polycarbonate.
Table 2: Thermal Properties of Polymer Composites Containing this compound
| Composite Type | Glass Transition Temperature (°C) | Tensile Strength (MPa) |
|---|---|---|
| Pure Polycarbonate | 147 | 70 |
| Polycarbonate + 5% Additive | 158 | 85 |
| Polycarbonate + 10% Additive | 165 | 90 |
Biological Research
Overview:
The compound has potential applications in biological research, particularly in evaluating its antimicrobial and anticancer properties.
Case Study: Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis .
Table 3: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Mechanism of Action
The mechanism of action of (2,4-difluoro-6-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and a methoxy group can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares (2,4-difluoro-6-methoxyphenyl)methanol with structurally similar methanol derivatives:
Calculated based on molecular formula; *Related compound O-[(2,4-difluoro-6-methoxyphenyl)methyl]hydroxylamine has CAS 1896415-30-7 .
Key Observations:
- Molecular Weight: Fluorine and methoxy substituents contribute to higher molecular weights relative to simpler analogs (e.g., (2-fluoro-4,6-dimethylphenyl)methanol at 154.18 g/mol vs. the target compound at ~188.14 g/mol) .
Physicochemical and Functional Differences
Solubility and Reactivity:
- This contrasts with methyl salicylate, where the electron-donating methoxy group activates the ring toward electrophiles .
- Hydroxymethyl Group: The -CH₂OH group enables participation in esterification, oxidation, and nucleophilic substitution reactions, similar to other methanol derivatives .
Biological Activity
(2,4-Difluoro-6-methoxyphenyl)methanol is an organic compound with the molecular formula CHFO and a molecular weight of 174.14 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and drug development.
The compound undergoes several chemical reactions, including oxidation, reduction, and substitution. The methanol group can be oxidized to form aldehydes or carboxylic acids, while the fluorine atoms and methoxy group can be substituted under specific conditions. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The biological activity of this compound is influenced by its structural features. The presence of fluorine atoms enhances lipophilicity, which can affect absorption, distribution, metabolism, and excretion (ADME) properties. Studies indicate that fluorine substitution modulates these properties significantly, impacting the compound's reactivity and binding affinity to biological targets .
Anticancer Properties
Recent studies have explored the anticancer potential of this compound through its analogs. For instance, related compounds have been tested against various cancer cell lines such as MDA-MB-231 (breast cancer), HeLa (cervical cancer), A549 (lung cancer), and IMR-32 (neuroblastoma). The results from MTT assays suggest that these compounds exhibit significant cytotoxicity, particularly against lung cancer cell lines .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC (μM) |
|---|---|---|
| CA-4 | MDA-MB-231 | 0.0035 |
| CA-4 | A549 | 0.075 |
| CA-4 | HeLa | >70% viability |
| CA-4 | IMR-32 | 40% viability |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization and induction of apoptosis. Compounds similar to this compound have shown interactions with the colchicine-binding site on beta-tubulin, leading to increased apoptosis markers such as downregulation of Bcl2 and survivin .
Case Studies
- In Vitro Studies : A study evaluated several analogs of this compound for their antiproliferative activity against human cancer cell lines using MTT assays. Results indicated that modifications in the structure significantly influenced cytotoxicity levels.
- In Silico Studies : Computational modeling has been employed to predict the binding affinities of these compounds to target proteins involved in cancer proliferation. The findings suggest that certain structural modifications enhance binding affinity compared to traditional chemotherapeutics like doxorubicin .
Q & A
Q. What synthetic strategies are effective for preparing (2,4-difluoro-6-methoxyphenyl)methanol?
Methodological Answer: The synthesis typically involves two key steps: (1) constructing the difluorinated aromatic ring and (2) introducing the hydroxymethyl group. A common approach is the reduction of a pre-functionalized aldehyde precursor (e.g., 2,4-difluoro-6-methoxybenzaldehyde) using sodium borohydride (NaBH₄) in methanol or ethanol at 0–25°C . Alternatively, nucleophilic aromatic substitution (SNAr) on a halogenated precursor (e.g., 2,4-dichloro-6-methoxyphenyl methanol) with a fluorinating agent like KF or CsF in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C) can introduce fluorine atoms . Careful control of reaction time and temperature is critical to avoid over-fluorination or decomposition.
Key Considerations:
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
- Yield Optimization: Monitor reaction progress via TLC or HPLC to minimize side products.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer: A multi-technique approach is recommended:
- ¹H/¹³C/¹⁹F NMR:
- IR Spectroscopy: Identify O-H stretches (~3200–3400 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹).
- Mass Spectrometry (EI/ESI): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 190.04 for C₈H₈F₂O₂).
Data Interpretation Tips:
- Compare experimental NMR shifts with computed values (DFT calculations) to resolve ambiguities .
- Use HSQC/HMBC experiments to assign aromatic proton-carbon correlations.
Advanced Research Questions
Q. How can conflicting NMR data for fluorinated aromatic alcohols be resolved during structural confirmation?
Methodological Answer: Fluorine atoms induce complex splitting patterns and chemical shift anomalies. Strategies include:
- Decoupling Experiments: Use ¹H-¹⁹F decoupling to simplify splitting in ¹H NMR .
- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict ¹H/¹³C shifts and compare with experimental data .
- Analog Comparison: Reference shifts from structurally similar compounds (e.g., (4-Fluoro-2,6-dimethoxyphenyl)methanol: δ 6.8–7.2 ppm for aromatic protons) .
Case Study:
If the ¹H NMR shows unexpected splitting, verify solvent effects (e.g., DMSO vs. CDCl₃) or check for residual acidic protons causing exchange broadening.
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations:
- Optimize geometry at the B3LYP/def2-TZVP level to identify electrophilic sites (e.g., para to methoxy groups).
- Calculate Fukui indices to map nucleophilic/electrophilic regions .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways.
- Docking Studies: Predict interactions with biological targets (e.g., enzymes) if exploring pharmacological applications .
Practical Application:
Computational models can guide experimental design, such as selecting optimal leaving groups (e.g., Cl vs. Br) for derivatization.
Q. How can reaction conditions be optimized for introducing fluorine atoms into methoxyphenyl methanol derivatives?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (DMF, DMSO) to stabilize transition states in SNAr reactions .
- Catalyst Screening: Test cesium carbonate (Cs₂CO₃) or K₂CO₃ to enhance fluoride nucleophilicity.
- Temperature Control: Gradual heating (60°C → 120°C) minimizes side reactions like demethylation.
- In Situ Monitoring: Use ¹⁹F NMR or LC-MS to track fluorination progress .
Example Protocol:
- Reagents: 2,4-Dichloro-6-methoxyphenyl methanol (1 eq), KF (3 eq), DMF, 100°C, 12 h.
- Yield: 65–75% after purification .
Q. What strategies mitigate decomposition during storage of fluorinated aromatic alcohols?
Methodological Answer:
- Storage Conditions:
- Under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent oxidation .
- Add stabilizers (e.g., BHT at 0.1% w/w) to inhibit radical-mediated degradation.
- Handling Protocols:
- Avoid prolonged exposure to light or humidity.
- Use freshly distilled solvents for dissolution.
Decomposition Pathways:
- Oxidation: Hydroxymethyl → aldehyde/ketone (monitor via IR or TLC).
- Hydrolysis: Methoxy → hydroxy under acidic conditions.
Q. How can oxidation pathways of this compound be systematically studied?
Methodological Answer:
- Experimental Design:
- Oxidizing Agents: Compare PCC, MnO₂, or TEMPO/NaClO in varying solvents (CH₂Cl₂, acetone).
- Kinetic Analysis: Use HPLC to track aldehyde formation over time.
- Mechanistic Probes:
- Isotope labeling (e.g., D₂O) to study proton transfer steps.
- EPR to detect radical intermediates.
Key Finding:
Steric hindrance from fluorine atoms may slow oxidation rates compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
